5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine
Overview
Description
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a methoxy group and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tetrachloropyrimidine with anhydrous potassium fluoride at high temperatures to introduce the fluorine atom . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Methanol, sodium methoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of chlorine, fluorine, and methoxy groups can influence its binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 5-Chloro-2,4,6-trifluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
5-Chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with a methoxy group, makes it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
5-chloro-2-fluoro-4-methoxy-6-(trichloromethyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4FN2O/c1-14-4-2(7)3(6(8,9)10)12-5(11)13-4/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBQTPNCAIFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1Cl)C(Cl)(Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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